molecular formula C8H7N3O2 B578113 Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate CAS No. 1260891-66-4

Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Cat. No. B578113
CAS RN: 1260891-66-4
M. Wt: 177.163
InChI Key: OWIHNHBYZCKVCP-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of “Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

“Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” presents two possible tautomeric forms: the 1H- and 2H-isomers . The structure of this compound has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which include Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, have been extensively studied for their biomedical applications . They have been used in the synthesis of various drugs due to their structural similarity to the purine bases adenine and guanine .

Anti-Cancer Drugs

These compounds have been used in the development of anti-cancer drugs . Their unique structure allows them to interact with various biological targets, making them effective in combating different types of cancer .

Anti-Diabetic Drugs

1H-Pyrazolo[3,4-b]pyridines have also been used in the synthesis of anti-diabetic drugs . Their ability to modulate various biological pathways makes them effective in managing blood sugar levels .

Cardiovascular Drugs

These compounds have shown potential in the development of cardiovascular drugs . They can interact with various cardiovascular targets, potentially helping to manage conditions such as hypertension and heart disease .

Enzyme Inhibitors

1H-Pyrazolo[3,4-b]pyridines have been used as enzyme inhibitors . They can bind to the active sites of enzymes, preventing them from catalyzing reactions .

Anti-Inflammatory Drugs

These compounds have been used in the development of anti-inflammatory drugs . They can modulate the body’s inflammatory response, potentially helping to manage conditions such as arthritis and inflammatory bowel disease .

Neurological Drugs

1H-Pyrazolo[3,4-b]pyridines have shown potential in the development of drugs for the neurological system . They can interact with various neurological targets, potentially helping to manage conditions such as Alzheimer’s disease and Parkinson’s disease .

Synthesis Methods

Various synthesis methods have been developed for 1H-Pyrazolo[3,4-b]pyridines . These methods are often tailored to the specific requirements of the application, allowing for the synthesis of compounds with a wide range of properties .

Mechanism of Action

“Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” derivatives have been designed as potential anticancer agents . They have been screened for their antitumor activity in vitro . One of the derivatives was identified as the most potent PD-1/PD-L1 interaction inhibitor with an IC value of 9.6 nM .

Future Directions

“Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” and its derivatives have shown promising results in the field of medicinal chemistry, particularly as potential anticancer agents . Future research may focus on further exploring its biological activities and developing new synthesis processes .

properties

IUPAC Name

methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(10-11-7)3-2-4-9-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIHNHBYZCKVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855623
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260891-66-4
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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